N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane
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Overview
Description
N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a methoxy-substituted naphthyl ring, and an aminopropane moiety. It has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-naphthaldehyde with benzylamine, followed by reductive amination to introduce the aminopropane group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthyl ring can undergo reduction to form dihydronaphthalene derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydronaphthalene compounds, and various substituted benzyl derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in bacterial fatty acid biosynthesis, thereby exhibiting antibacterial activity. The compound may also interact with receptors in the central nervous system, contributing to its potential analgesic effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-methoxy-2-naphthyl)propionamide derivatives: Known for their antibacterial and antifungal activities.
Naproxen: A well-known anti-inflammatory drug with a similar naphthyl structure.
N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxy-naphthalen-2-yl)propanamide: Exhibits potent antibacterial activity
Uniqueness
N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane stands out due to its unique combination of structural features, which contribute to its diverse biological activities. Its benzyl group, methoxy-substituted naphthyl ring, and aminopropane moiety provide a versatile scaffold for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C21H23NO |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzyl-1-(6-methoxynaphthalen-2-yl)propan-2-amine |
InChI |
InChI=1S/C21H23NO/c1-16(22-15-17-6-4-3-5-7-17)12-18-8-9-20-14-21(23-2)11-10-19(20)13-18/h3-11,13-14,16,22H,12,15H2,1-2H3 |
InChI Key |
KYXRSMFSOLANEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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